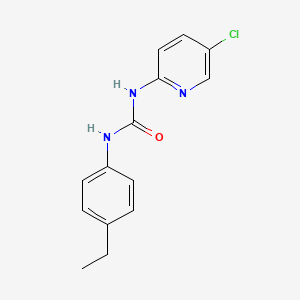![molecular formula C15H17N5OS B5301485 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5301485.png)
2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of 1,2,4-triazole and has a thioether linkage that makes it highly reactive and useful for a wide range of applications.
Mecanismo De Acción
The mechanism of action of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide is not fully understood, but it is believed to act through various pathways, including inhibition of enzymes, modulation of gene expression, and disruption of cellular signaling.
Biochemical and Physiological Effects
Studies have shown that 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide has significant biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial activities. This compound has also been shown to have a positive impact on the immune system and can enhance the body's natural defense mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide in lab experiments include its high reactivity, excellent stability, and low toxicity. However, the limitations of this compound include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide. Some of the potential areas of research include:
1. Development of new drugs: Further studies are needed to explore the potential of this compound in the development of new drugs for the treatment of various diseases.
2. Material Science: The unique properties of this compound make it an excellent candidate for the development of new materials with enhanced mechanical and electronic properties.
3. Environmental Science: The thioether linkage in this compound makes it highly reactive towards various environmental pollutants, making it useful for the development of new remediation technologies.
Conclusion
In conclusion, 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide is a highly reactive and useful compound that has significant potential in various fields of scientific research. Further studies are needed to explore its full potential and to develop new applications for this compound.
Métodos De Síntesis
The synthesis of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide involves the reaction between 4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol and N-cyclopropylacetyl chloride in the presence of a suitable solvent and base. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide has been extensively studied for its potential applications in various fields of scientific research. Some of the significant areas of its application include:
1. Medicinal Chemistry: This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and microbial infections.
2. Material Science: The unique properties of this compound make it an excellent candidate for the development of new materials with enhanced mechanical and electronic properties.
3. Environmental Science: The thioether linkage in this compound makes it highly reactive towards various environmental pollutants, making it useful for the development of new remediation technologies.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-2-9-20-14(12-5-3-4-8-16-12)18-19-15(20)22-10-13(21)17-11-6-7-11/h2-5,8,11H,1,6-7,9-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVIDRNPKIHMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopropyl-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301412.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5301431.png)
![4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5301436.png)
![6-methyl-2-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5301457.png)
![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5301464.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301468.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5301474.png)
![N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5301478.png)
![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B5301501.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5301508.png)
![1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5301511.png)

![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5301521.png)